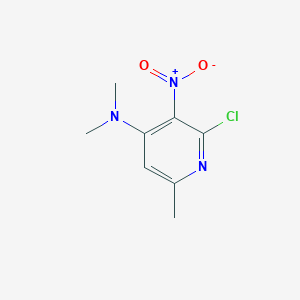
Ethyl 7-bromoquinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-bromoquinoline-2-carboxylate is a chemical compound with the molecular formula C12H10BrNO2 . It has a molecular weight of 280.12 g/mol . This compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of Ethyl 7-bromoquinoline-2-carboxylate consists of a quinoline ring substituted with a bromine atom at the 7th position and a carboxylate ester group at the 2nd position . The exact 3D structure would require more specific analysis tools like X-ray crystallography or NMR spectroscopy.Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Compounds
- Ethyl 7-bromoquinoline-2-carboxylate serves as a key intermediate in the synthesis of various complex organic compounds. For example, it was used in the photochemical synthesis of 8H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-8-one, a compound with potential applications in medicinal chemistry (Nimgirawath & Taylor, 1983).
Role in Chemical Reactions
- It has been used to study the effect of different bases and solvents on the ethylation of related quinoline compounds, highlighting its utility in understanding chemical reaction mechanisms (Guo Hui, 1993).
Intermediate for Medical Applications
- Ethyl 7-bromoquinoline-2-carboxylate has been identified as a crucial intermediate for the synthesis of fluoroquinolone derivatives, which are significant in the development of topoisomerase II inhibitors with potential clinical applications (Zhang et al., 2010).
Antibacterial Studies
- Various derivatives of ethyl 7-bromoquinoline-2-carboxylate have been synthesized and evaluated for their antibacterial activities. These studies contribute to the development of new antibacterial agents (Koga et al., 1980).
Synthesis of Heterocyclic Compounds
- This compound is also utilized in the synthesis of heterocyclic compounds, such as in radical cyclization reactions to create tri- and tetra-cyclic heterocycles, which are useful in various chemical and pharmaceutical applications (Allin et al., 2005).
Microwave-Assisted Synthesis
- It has been synthesized under microwave-assistance using aluminium metal as a catalyst, demonstrating its role in modern synthetic methodologies (Song Bao-an, 2012).
Potential in Tuberculosis Treatment
- Ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate, a related compound, showed significant anti-tubercular activity, suggesting potential use in tuberculosis treatment (Li et al., 2019).
Anticancer Research
- Derivatives of ethyl 7-bromoquinoline-2-carboxylate have been synthesized and tested for their anticancer effect against breast cancer cell lines, contributing to the development of new anticancer drugs (Gaber et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 7-bromoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-2-16-12(15)10-6-4-8-3-5-9(13)7-11(8)14-10/h3-7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHCOXORTDQDFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=CC(=C2)Br)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-bromoquinoline-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Pyrazolo[1,5-a]pyridin-2-ylmethylamine hydrochloride, 95%](/img/structure/B6337908.png)
![1-Boc-4-[5-(Aminomethyl)-2-pyrimidyl]piperazine](/img/structure/B6337911.png)




![1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone](/img/structure/B6337957.png)
![7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid](/img/structure/B6337960.png)
![Ethyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6337969.png)

